- Iodomethanee-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-10,
Cas no 98-04-4 (Trimethylphenylammonium Iodide)

98-04-4 structure
Nombre del producto:Trimethylphenylammonium Iodide
Número CAS:98-04-4
MF:C9H14IN
Megavatios:263.118634700775
MDL:MFCD00011791
CID:34932
PubChem ID:87574488
Trimethylphenylammonium Iodide Propiedades químicas y físicas
Nombre e identificación
-
- Phenyltrimethylammonium iodide
- N,N,N-Trimethylanilinium iodide~Trimethyl phenylammonium iodide
- Trimethylphenylammonium iodide
- n,n,n-trimethylaniliniumiodide
- n,n,n-trimethyl-benzenaminiuiodide
- n,n,n-trimethylbenzenaminiumiodide
- n,n-dimethylanilinemethiodide
- phenyltrimethyl-ammoniuiodide
- trimethylanilliniumiodide
- trimethylphenyl-ammoniuiodide
- trimethyl(phenyl)azanium,iodide
- TriMethylsulfoniuM hydroxide solution
- N,N,N-Trimethylanilinium iodide
- Trimethylanilinium iodide
- Trimethylanillinium iodide
- N,N-Dimethylaniline methiodide
- Ammonium, phenyltrimethyl-, iodide
- N,N,N-Trimethylbenzenaminium iodide
- Benzenaminium, N,N,N-trimethyl-, iodide
- 4O888XQ7FP
- Ammonium, trimethylphenyl-, iodide
- Benzenaminium, N,N,N-trimethyl-, iodide (1:1)
- MLS000069658
- SMR000059200
- Trimethylphenylammoniumjodid
- Trim
- Ammonium, trimethylphenyl-, iodide (8CI)
- Benzenaminium, N,N,N-trimethyl-, iodide (9CI)
- Trimethylphenylammonium iodide (6CI)
- N,N,N-Trimethylaniline iodide
- PHT
- AKOS015833269
- CHEMBL1710726
- D91934
- P0246
- HMS3374P05
- DTXSID1021825
- HMS2231J08
- BS-42319
- TRIMETHYL-PHENYL-AMMONIUM, IODIDE
- 98-04-4
- NSC-5047
- WLN: 1K1 & 1 & R & I
- NS00078808
- SCHEMBL238393
- Q27260285
- HY-W009423
- EINECS 202-630-3
- NSC 5047
- AI3-50906
- TrimethylphenylammoniumIodide
- N,N,N-Trimethylbenzaminium iodide (1:1)
- MFCD00011791
- PHENYLTRIMETHYLAMMONIUM IODIDE [MI]
- N,N-Trimethylanilinium iodide
- Benzenaminium,N,N-trimethyl-, iodide
- trimethyl(phenyl)azanium;iodide
- phenyl trimethyl ammonium iodide
- FT-0675634
- NSC5047
- W-100097
- FT-0675633
- CS-W010139
- UNII-4O888XQ7FP
- N,N,NTrimethylbenzenaminium iodide
- Benzenaminium, N,N,Ntrimethyl, iodide
- Ammonium, phenyltrimethyl, iodide
- KKLAORVGAKUOPZ-UHFFFAOYSA-M
- N,N,NTrimethylanilinium iodide
- Benzenaminium, N,N,Ntrimethyl, iodide (1:1)
- iodide of phenyltrimethylammonium
- N,NDimethylaniline methiodide
- Trimethylanilinium Iodide; Phenyltrimethylammonium Iodide; N,N,N-Trimethylanilinium Iodide;
- Ammonium, trimethylphenyl, iodide
- DTXCID301825
- 202-630-3
- Trimethylphenylammonium Iodide
-
- MDL: MFCD00011791
- Renchi: 1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1
- Clave inchi: KKLAORVGAKUOPZ-UHFFFAOYSA-M
- Sonrisas: [I-].[N+](C([H])([H])[H])(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- Brn: 3916752
Atributos calculados
- Calidad precisa: 263.01700
- Masa isotópica única: 263.017
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 1
- Complejidad: 95.8
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Superficie del Polo topológico: 0
Propiedades experimentales
- Color / forma: White powder.
- Denso: 1.4709 (estimate)
- Punto de fusión: 227 ºC
- Punto de ebullición: °Cat760mmHg
- Punto de inflamación: °C
- Coeficiente de distribución del agua: Soluble in water and methanol.
- PSA: 0.00000
- Logp: -1.11270
- Sensibilidad: Light Sensitive
- FEMA: 2493
- Merck: 7318
- Disolución: Not determined
Trimethylphenylammonium Iodide Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Instrucciones de peligro: H301+H311+H331-H315-H319
- Declaración de advertencia: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Número de transporte de mercancías peligrosas:UN2811
- Wgk Alemania:3
- Código de categoría de peligro: R36/37/38;R41
- Instrucciones de Seguridad: S26-S36/39-S37/39
- Código F de la marca fuka:3-8
- Rtecs:BT2450000
-
Señalización de mercancías peligrosas:
- Grupo de embalaje:III
- TSCA:Yes
- Período de Seguridad:6.1
- Condiciones de almacenamiento:Refrigerator
- Nivel de peligro:6.1
- Categoría de embalaje:III
- Términos de riesgo:R36/37/38; R41
Trimethylphenylammonium Iodide Datos Aduaneros
- Código HS:2923900090
- Datos Aduaneros:
China Customs Code:
2923900090Overview:
2923900090 Other quaternary ammonium salts and quaternary ammonium bases.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2923900090 other quaternary ammonium salts and hydroxides.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Trimethylphenylammonium Iodide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047607-10g |
Trimethylphenylammonium (iodide) |
98-04-4 | 97% | 10g |
¥169.00 | 2024-04-23 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001143-25g |
Trimethylphenylammonium Iodide |
98-04-4 | 99% | 25g |
¥180 | 2024-07-19 | |
TRC | T796640-500mg |
Trimethylphenylammonium Iodide |
98-04-4 | 500mg |
$ 98.00 | 2023-09-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819649-100g |
Trimethylphenylammonium Iodide |
98-04-4 | 99% | 100g |
¥648.00 | 2022-09-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T113597-500g |
Trimethylphenylammonium Iodide |
98-04-4 | 99% | 500g |
¥2399.90 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T89770-25g |
Phenyltrimethylammonium Iodide |
98-04-4 | 99% | 25g |
¥188.0 | 2023-09-06 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0246-25G |
Trimethylphenylammonium Iodide |
98-04-4 | >98.0%(T)(HPLC) | 25g |
¥260.00 | 2024-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | NQ365-5g |
Trimethylphenylammonium Iodide |
98-04-4 | 98.0%(LC&T) | 5g |
¥169.0 | 2022-06-10 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14402-500g |
Phenyltrimethylammonium iodide, 99% |
98-04-4 | 99% | 500g |
¥4607.00 | 2023-02-26 | |
TRC | T796640-1000mg |
Trimethylphenylammonium Iodide |
98-04-4 | 1g |
$138.00 | 2023-05-17 |
Trimethylphenylammonium Iodide Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1R:KI, R:CaCO3, S:H2O, heated
2.1R:2,6-Lutidine, S:Me2CO
2.1R:2,6-Lutidine, S:Me2CO
Referencia
Synthetic Routes 2
Synthetic Routes 3
Condiciones de reacción
1.1
Referencia
- "Host-guest" binding of a luminescent dinuclear Au(I) complex based on cyclic diphosphine with organic substrates as a reason for luminescence tuneabilityNew Journal of Chemistry, 2016, 40(11), 9853-9861,
Synthetic Routes 4
Synthetic Routes 5
Condiciones de reacción
1.1
Referencia
- Carbon-13 nuclear magnetic resonance studies of aromatic amine-borane adductsSpectrochimica Acta, 1987, 43A(11), 1331-5,
Synthetic Routes 6
Condiciones de reacción
1.1S:CH2Cl2, rt; 12 h, 50°C
Referencia
- Transition-Metal-Free Reaction of Aryltrimethylammonium Iodides with Arylzinc ReagentsChemistry - An Asian Journal, 2017, 12(23), 3005-3009,
Synthetic Routes 7
Condiciones de reacción
1.1S:CH2Cl2, rt; 15 h, rt
Referencia
- Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) PrecatalystsOrganic Letters, 2022, 24(34), 6310-6315,
Synthetic Routes 8
Condiciones de reacción
1.1S:CH2Cl2, rt; overnight, rt
Referencia
- Sonogashira Cross-Coupling of Aryltrimethylammonium SaltsACS Catalysis, 2019, 9(4), 3730-3736,
Synthetic Routes 9
Condiciones de reacción
1.1
Referencia
- Organoarsenic compounds with an arsenic-nitrogen double bond. VII. Reaction of triphenylarsazoaryls with iodoalkanesZhurnal Obshchei Khimii, 1987, 57(4), 862-5,
Synthetic Routes 10
Condiciones de reacción
1.1C:K2CO3
2.1C:K2CO3
3.1
2.1C:K2CO3
3.1
Referencia
- Phase-transfer alkylation with sulfonium saltsSynthesis, 1980, (11), 926-9,
Synthetic Routes 11
Condiciones de reacción
1.1R:K2CO3, S:DMF, rt
2.1S:CH2Cl2, rt
2.1S:CH2Cl2, rt
Referencia
- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromidesOrganic Chemistry Frontiers, 2021, 8(17), 4865-4870,
Synthetic Routes 12
Condiciones de reacción
1.1S:MeCN, 8 h, 90°C
Referencia
- Transition-Metal-Free Photoredox Phosphonation of Aryl C-N and C-X Bonds in Aqueous Solvent MixturesACS Sustainable Chemistry & Engineering, 2022, 10(2), 691-695,
Synthetic Routes 13
Condiciones de reacción
1.1R:Et3N, C:10196-18-6, S:DMF, 4 h, rt
1.2S:DMF, 4 d, rt
1.2S:DMF, 4 d, rt
Referencia
- Functionalized IRMOF-3: an efficient heterogeneous catalyst for the cycloaddition of allyl glycidyl ether and CO2Journal of Nanoscience and Nanotechnology, 2013, 13(3), 2307-2312,
Synthetic Routes 14
Condiciones de reacción
1.1S:MeOH
Referencia
- The demethylation of some tertiary amine and alkaloid methacetates (MSc Thesis)No pp.; 1967, 1967, , From No pp.,
Synthetic Routes 15
Condiciones de reacción
1.1
Referencia
- Arylammonium saltsScience of Synthesis, 2007, 31b, 1679-1695,
Synthetic Routes 16
Condiciones de reacción
1.1R:R:KI, S:H2O, heated
2.1R:2,6-Lutidine, S:Me2CO
2.1R:2,6-Lutidine, S:Me2CO
Referencia
- Iodomethanee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, From e-EROS Encyclopedia of Reagents for Organic Synthesis, No pp. given,
Trimethylphenylammonium Iodide Raw materials
- Bromopentafluorobenzene
- Sulfonium, methyldiphenyl-, perchlorate
- 4-Biphenylcarboxylic acid
- H2ABDC
- Methyl trifluoromethanesulfonate
- 4-Iodoaniline
Trimethylphenylammonium Iodide Preparation Products
Trimethylphenylammonium Iodide Literatura relevante
-
1. “Host–guest” binding of a luminescent dinuclear Au(i) complex based on cyclic diphosphine with organic substrates as a reason for luminescence tuneabilityNataliya A. Shamsutdinova,Igor D. Strelnik,Elvira I. Musina,Tatyana P. Gerasimova,Sergey A. Katsyuba,Vasily M. Babaev,Dmitry B. Krivolapov,Igor A. Litvinov,Asiya R. Mustafina,Andrey A. Karasik,Oleg G. Sinyashin New J. Chem. 2016 40 9853
-
Daniel Kuo,Bartolome Soberats,K. R. S. Kumar,Masafumi Yoshio,Takahiro Ichikawa,Hiroyuki Ohno,Xiangbing Zeng,Goran Ungar,Takashi Kato Mol. Syst. Des. Eng. 2019 4 342
-
Hai Anh Le Phuong,Levente Cseri,George F. S. Whitehead,Arthur Garforth,Peter Budd,Gyorgy Szekely RSC Adv. 2017 7 53278
-
R. Richarz,P. Krapf,F. Zarrad,E. A. Urusova,B. Neumaier,B. D. Zlatopolskiy Org. Biomol. Chem. 2014 12 8094
-
Hai Anh Le Phuong,Levente Cseri,George F. S. Whitehead,Arthur Garforth,Peter Budd,Gyorgy Szekely RSC Adv. 2017 7 53278
98-04-4 (Trimethylphenylammonium Iodide) Productos relacionados
- 3102-87-2(2,3,5,6-Tetramethylbenzene-1,4-diamine)
- 5306-96-7(2,3-dimethylbenzene-1,4-diamine)
- 2217-46-1(2,3,5,6-tetramethylaniline)
- 87-59-2(2,3-Dimethylaniline)
- 137-17-7(2,4,5-Trimethylaniline)
- 2217-45-0(2,3,4,5-Tetramethylaniline)
- 2243-30-3(pentamethylaniline)
- 18102-21-1(2, 3, 6-Trimethylaniline)
- 931361-51-2((1E)-1-(4-fluorophenyl)-N-{8-methyl-2-phenyl-2H,4H-chromeno2,3-cpyrazol-3-yl}methanimine)
- 2171676-45-0(3-(4-aminothian-4-yl)-1-azabicyclo2.2.2octan-3-ol)
Proveedores recomendados
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

江苏科伦多食品配料有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos

Synrise Material Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
